molecular formula C8H10OS B105500 Ethylphenylsulfoxide CAS No. 4170-80-3

Ethylphenylsulfoxide

Cat. No.: B105500
CAS No.: 4170-80-3
M. Wt: 154.23 g/mol
InChI Key: DUVLJBQCIZCUMW-UHFFFAOYSA-N
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Description

Ethylphenylsulfoxide is an organosulfur compound with the chemical formula C8H10OS. It is characterized by the presence of a sulfinyl group (SO) attached to an ethyl group and a phenyl group. This compound is a colorless to light yellow liquid with a distinctive odor. It is known for its significant reactivity and is used as an intermediate in various organic synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylphenylsulfoxide can be synthesized through the oxidation of ethylphenylsulfide. A common method involves the use of oxidizing agents such as hydrogen peroxide or sodium metaperiodate. The reaction typically takes place in an aqueous medium at low temperatures to prevent overoxidation to sulfone .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable oxidizing agents. For instance, the oxidation of ethylphenylsulfide using hydrogen peroxide in the presence of a catalyst such as tungsten or molybdenum compounds can yield high purity this compound. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethylphenylsulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethylphenylsulfoxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethylphenylsulfoxide involves its ability to participate in redox reactions due to the presence of the sulfinyl group. This group can undergo oxidation and reduction, making the compound a versatile intermediate in various chemical processes. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating a range of chemical transformations .

Comparison with Similar Compounds

Uniqueness: Ethylphenylsulfoxide is unique due to its specific combination of ethyl and phenyl groups, which confer distinct reactivity and properties compared to other sulfoxides. Its specific structure allows for unique applications in organic synthesis and industrial processes .

Properties

IUPAC Name

ethylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVLJBQCIZCUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4170-80-3
Record name Ethylphenylsulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4170-80-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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